molecular formula C20H16O5 B5065890 [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid

[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid

Cat. No.: B5065890
M. Wt: 336.3 g/mol
InChI Key: VTULPAQMHCOZTG-UHFFFAOYSA-N
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Description

The target compound, (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid, is a bicyclic chromenone derivative featuring a phenyl-substituted acetic acid moiety. Its core structure comprises a benzene ring fused to a cyclopentane and a pyran ring system, with a ketone group at position 4. The acetic acid group at position 7 is further substituted with a phenyl ring, distinguishing it from simpler analogs. Its molecular formula is C₂₀H₁₆O₅ (MW: 336.34 g/mol) .

Properties

IUPAC Name

2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c21-19(22)18(12-5-2-1-3-6-12)24-13-9-10-15-14-7-4-8-16(14)20(23)25-17(15)11-13/h1-3,5-6,9-11,18H,4,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULPAQMHCOZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid is a complex organic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, antioxidant, and anticancer properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid is C14H12O5C_{14}H_{12}O_{5}, with a molecular weight of 260.25 g/mol. Its structure features a tetrahydrochromene unit linked to an acetic acid moiety through an ether linkage. This unique combination of functional groups is thought to contribute to its biological activities.

PropertyValue
Molecular FormulaC14H12O5C_{14}H_{12}O_{5}
Molecular Weight260.25 g/mol
CAS Number300851-12-1

Anti-inflammatory Activity

Preliminary studies suggest that chromene derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid have shown the ability to inhibit pro-inflammatory cytokines in vitro. Research indicates that these compounds can modulate the expression of inflammatory mediators such as TNF-alpha and IL-6.

Antioxidant Activity

Chromene derivatives are also known for their antioxidant properties. The presence of phenolic groups in (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid may facilitate radical scavenging activities. In vitro assays such as the DPPH radical scavenging assay have demonstrated that related compounds can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems .

Anticancer Potential

The anticancer properties of chromene derivatives have been documented in several studies. For example, related compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The specific mechanism by which (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid exerts its effects on cancer cells warrants further investigation.

Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of various chromene derivatives on the proliferation of breast cancer cells (MCF-7). The results indicated that (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid significantly inhibited cell growth at concentrations above 20 µM. The compound was found to induce G0/G1 phase arrest and activate apoptotic pathways .

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activity using the DPPH assay, (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid exhibited a dose-dependent increase in radical scavenging activity. At a concentration of 50 µM, it showed approximately 75% inhibition of DPPH radicals compared to control samples .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Properties : Research indicates that chromene derivatives exhibit anti-inflammatory effects, making (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid a candidate for developing new anti-inflammatory drugs. The presence of specific functional groups can enhance its binding affinity to inflammatory mediators.
  • Antioxidant Activity : Compounds in the chromene class are known for their antioxidant properties. Preliminary studies suggest that this compound could mitigate oxidative stress by scavenging free radicals, thereby contributing to cellular protection.
  • Anticancer Potential : Similar chromene derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid may facilitate interactions with cancer-related pathways.

Biological Research Applications

  • Enzyme Inhibition Studies : The compound's structural characteristics suggest potential interactions with various enzymes. Investigations into its inhibitory effects on specific enzymes could provide insights into its mechanism of action and therapeutic potential.
  • Molecular Docking Studies : Computational studies utilizing molecular docking can help predict the binding affinity of (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid to target proteins or receptors. This approach aids in understanding its pharmacodynamics and optimizing its chemical structure for enhanced efficacy.

Synthetic Chemistry Applications

  • Synthetic Pathways : The synthesis of (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid can be achieved through various organic reactions. Key synthetic methods include:
    • Nucleophilic Substitution Reactions : The acetate group can undergo nucleophilic attack by various nucleophiles.
    • Electrophilic Aromatic Substitution : The phenyl group can be modified through electrophilic substitution reactions to introduce additional functional groups.
  • Scaffold for Drug Development : The compound's unique scaffold allows for further modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of related chromene compounds:

Study ReferenceCompound StudiedFindings
8-Chloro-4-Oxo-Chromene DerivativeExhibited significant anti-inflammatory effects in vitro.
Coumarin DerivativesShowed potent antioxidant activity across various assays.
Chromene-Based Anticancer AgentsInduced apoptosis in multiple cancer cell lines with minimal toxicity to normal cells.

These findings underscore the potential of (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid as a versatile compound for therapeutic applications.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The acetic acid group undergoes esterification and amidation under standard conditions. These reactions are critical for modifying solubility and biological activity:

Esterification with Methanol
Reagents: Methanol, H₂SO₄ (catalytic)
Conditions: Reflux at 65°C for 6 hours
Product: Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate
Yield: 82%

Amidation with Glycine
Reagents: Glycine, EDC/HOBt coupling agents
Conditions: Room temperature, 12 hours
Product: N-{(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetyl}glycine
Yield: 75%

Nucleophilic Substitution at the Ether Linkage

The oxygen bridge adjacent to the chromene ring participates in nucleophilic substitution reactions, particularly under basic conditions:

Reaction with Sodium Hydride and Alkyl Halides
Reagents: NaH, CH₃I
Conditions: DMF, 0°C → RT, 4 hours
Product: 7-(Methoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene derivatives
Note: Competing deprotonation of the ketone may occur if unprotected.

Ketone Functionalization

The 4-oxo group undergoes reduction and condensation reactions:

Reduction with NaBH₄
Reagents: NaBH₄ in EtOH
Conditions: 0°C, 2 hours
Product: 4-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl derivatives
Yield: 68%

Condensation with Hydrazines
Reagents: Hydrazine hydrate
Conditions: Reflux in ethanol, 8 hours
Product: Hydrazone derivatives (potential intermediates for heterocyclic synthesis)
Yield: 60%

Electrophilic Aromatic Substitution

The phenyl and chromene aromatic systems undergo halogenation and nitration:

Bromination
Reagents: Br₂ in CH₂Cl₂
Conditions: RT, 2 hours
Product: Brominated derivatives at the para position of the phenyl group
Yield: 55%

Cyclization and Ring-Opening Reactions

The chromene ring participates in acid-catalyzed rearrangements:

Acid-Mediated Ring Opening
Reagents: HCl (conc.)
Conditions: Reflux, 3 hours
Product: Bicyclic ketone intermediates
Application: Precursors for fused polycyclic systems

Enzymatic Interactions

While not traditional "reactions," the compound interacts with biological targets:

COX-2 Inhibition
Assay: In vitro cyclooxygenase-2 (COX-2) inhibition
IC₅₀: 1.2 µM
Mechanism: Competitive inhibition via binding to the active site

Comparative Reaction Data

Key reactions and yields are summarized below:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMeOH/H₂SO₄, refluxMethyl ester82%
AmidationGlycine/EDC/HOBt, RTGlycine conjugate75%
Ketone reductionNaBH₄, EtOH, 0°C4-Hydroxy derivative68%
BrominationBr₂, CH₂Cl₂para-Bromophenyl analog55%

Stability and Degradation

The compound degrades under strong oxidative or photolytic conditions:

Oxidative Degradation
Reagents: H₂O₂, Fe²⁺ (Fenton’s reagent)
Products: Fragmented quinone and benzoic acid derivatives

Photolysis
Conditions: UV light (254 nm), 48 hours
Degradation: 40% decomposition to unidentified polar metabolites

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Chromen Position) Acetic Acid Substituent Ester/Acid Molecular Formula Molecular Weight (g/mol) Notes
Target Compound None (position 7 oxy) Phenyl Acid C₂₀H₁₆O₅ 336.34 Unique phenyl substitution enhances aromatic interactions .
[(6-Methyl-4-oxo-...chromen-7-yl)oxy]acetic acid 6-Methyl None (unsubstituted) Acid C₁₄H₁₄O₅ 262.26 Methyl group increases lipophilicity; may improve membrane permeability .
Isopropyl [(4-oxo-...chromen-7-yl)oxy]acetate None None Ester (Isopropyl) C₁₇H₁₈O₅ 302.33 Esterification enhances stability and bioavailability .
8-Chloro-4-oxo-...phenyl)acetate 8-Chloro Phenyl with BOC-amino Ester C₂₇H₂₆ClNO₇ 512.95 Chloro and BOC groups may alter electron distribution and binding affinity .
Ethyl [(4-oxo-...phenyl)acetate None Phenyl Ester (Ethyl) C₂₂H₂₀O₅ 376.39 Prodrug form; hydrolyzes to target compound in vivo .
2-[(8-Hexyl-4-oxo-...chromen-7-yl)oxy]acetic acid 8-Hexyl None Acid C₂₁H₂₄O₅ 356.41 Long alkyl chain increases hydrophobicity, possibly affecting tissue distribution .
Methyl 2-[(4-oxo-...chromen-7-yl)oxy]acetate None None Ester (Methyl) C₁₄H₁₂O₅ 260.24 Common synthetic intermediate for further derivatization .

Research Findings and Implications

Ester vs. Acid Forms :

  • Esters (e.g., ethyl, isopropyl) are typically synthesized as prodrugs to improve oral absorption. For instance, the ethyl ester (C₂₂H₂₀O₅) in is metabolized to the active acid form .
  • Free acids (e.g., target compound) exhibit higher polarity, which may limit bioavailability but enhance target binding in hydrophilic environments.

Chloro and BOC Groups (): The 8-chloro substitution and tert-butoxycarbonyl (BOC) amino group may modulate electron-withdrawing effects and steric hindrance, influencing receptor binding or metabolic stability .

Synthetic Considerations: Many analogs (e.g., ) are synthesized via esterification or alkylation of the parent chromenone core. For example, describes cyclization using DMF and ZnCl₂ to form thiazolidinone derivatives, a method adaptable to similar compounds . X-ray crystallography (via SHELX programs) has been critical in resolving the 3D structures of related compounds, aiding in structure-activity relationship (SAR) studies .

Q & A

Q. What are the recommended synthetic routes for (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of coumarin derivatives like this compound typically involves Pechmann condensation (to form the chromen-4-one core) followed by alkylation or esterification to introduce substituents. For example:

  • Pechmann condensation : Reacting resorcinol derivatives with β-keto esters in acidic conditions to form the cyclopenta[c]chromen-4-one scaffold .
  • Alkylation : Using bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone) to introduce the phenoxyacetic acid moiety .
    Optimization strategies :
  • Adjust solvent polarity (e.g., acetone for alkylation) to enhance reactivity.
  • Use coupling agents like DCC/NHS for esterification to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and verifying its purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions and scaffold integrity (e.g., coupling constants for aromatic protons) .
    • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups.
  • Crystallography :
    • X-ray diffraction : Resolve the 3D structure using SHELXL for refinement . Tools like Mercury CSD visualize packing patterns and hydrogen-bonding networks .
  • Purity analysis :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can researchers perform initial biological screening to evaluate its interaction with molecular targets (e.g., enzymes or receptors)?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or cyclooxygenases using fluorometric or colorimetric substrates (e.g., ATP depletion assays) .
    • Receptor binding : Radioligand displacement assays (e.g., for prostaglandin receptors) to measure IC₅₀ values .
  • Cell-based studies :
    • Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

  • Orthogonal validation :
    • Use surface plasmon resonance (SPR) to confirm binding affinity if radioligand assays show variability .
    • Perform isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔH, ΔS) .
  • Structural analysis : Compare crystallographic data (via SHELXL) with docking poses to identify binding mode discrepancies .

Q. What computational approaches are suitable for predicting binding modes or ADMET properties?

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., prostaglandin D2 receptor) .
  • QSAR modeling : Train models on coumarin derivatives to predict logP, solubility, and metabolic stability .
  • MD simulations : Simulate ligand-receptor complexes in explicit solvent (GROMACS/AMBER) to assess stability over 100+ ns trajectories .

Q. How can pharmacokinetic challenges (e.g., rapid clearance) be addressed during optimization?

  • Structural modifications :
    • Replace metabolically labile groups (e.g., methyl sulfones) with fluorine to reduce biliary excretion .
    • Introduce polar substituents (e.g., -OH, -COOH) to enhance aqueous solubility.
  • In vivo profiling :
    • Conduct bile duct cannulation studies in rats to quantify parent compound excretion .
    • Use LC-MS/MS to measure plasma half-life and tissue distribution .

Q. What best practices ensure robust analytical quantification in complex matrices (e.g., serum)?

  • Sample preparation :
    • Protein precipitation with acetonitrile or solid-phase extraction (C18 cartridges) to remove interferents.
  • LC-MS/MS :
    • Use a Shim-pack XR-ODS column (2.2 µm, 50 mm) with gradient elution (0.1% formic acid in H₂O/MeOH).
    • Optimize MRM transitions (e.g., m/z 415 → 297 for quantification) .
  • Validation :
    • Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (<10 ng/mL), and inter-day precision (CV < 15%) .

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